N-Phenyl Guanosine 2’,3’,5’-Triacetate N-Phenyl Guanosine 2’,3’,5’-Triacetate
Brand Name: Vulcanchem
CAS No.: 53296-13-2
VCID: VC0125960
InChI: InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Molecular Formula: C22H23N5O8
Molecular Weight: 485.4 g/mol

N-Phenyl Guanosine 2’,3’,5’-Triacetate

CAS No.: 53296-13-2

Reference Standards

VCID: VC0125960

Molecular Formula: C22H23N5O8

Molecular Weight: 485.4 g/mol

N-Phenyl Guanosine 2’,3’,5’-Triacetate - 53296-13-2

CAS No. 53296-13-2
Product Name N-Phenyl Guanosine 2’,3’,5’-Triacetate
Molecular Formula C22H23N5O8
Molecular Weight 485.4 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1
Standard InChIKey HGLBYLIJQHKWHL-QTQZEZTPSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Synonyms 2’,3’,5’-Tri-O-acetyl-2-N-penylguanosine
PubChem Compound 12877526
Last Modified Nov 22 2021
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